magnesium;prop-1-en-2-ylbenzene;phenoxide
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Overview
Description
Magnesium;prop-1-en-2-ylbenzene;phenoxide is an organometallic compound that combines magnesium with prop-1-en-2-ylbenzene and phenoxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;prop-1-en-2-ylbenzene;phenoxide typically involves the reaction of magnesium with prop-1-en-2-ylbenzene and phenol. One common method is the Grignard reaction, where magnesium is reacted with an alkyl or aryl halide to form a Grignard reagent, which then reacts with phenol to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale Grignard reactions under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The use of solvents like tetrahydrofuran (THF) or diethyl ether is common to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Magnesium;prop-1-en-2-ylbenzene;phenoxide undergoes various types of chemical reactions, including:
Oxidation: The phenoxide group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the electron-rich benzene ring
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Conditions often involve the use of catalysts like aluminum chloride (AlCl₃) for Friedel-Crafts reactions
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Magnesium;prop-1-en-2-ylbenzene;phenoxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of magnesium;prop-1-en-2-ylbenzene;phenoxide involves its interaction with molecular targets and pathways. The phenoxide group can participate in redox reactions, influencing cellular oxidative stress levels. The compound can also interact with enzymes and proteins, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Phenol: Shares the phenoxide group but lacks the magnesium and prop-1-en-2-ylbenzene components.
Magnesium Phenoxide: Contains magnesium and phenoxide but lacks the prop-1-en-2-ylbenzene group.
Prop-1-en-2-ylbenzene: Contains the prop-1-en-2-ylbenzene group but lacks magnesium and phenoxide .
Uniqueness
Magnesium;prop-1-en-2-ylbenzene;phenoxide is unique due to its combination of magnesium, prop-1-en-2-ylbenzene, and phenoxide groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions that are not observed in the individual components or other similar compounds .
Properties
CAS No. |
58688-36-1 |
---|---|
Molecular Formula |
C15H14MgO |
Molecular Weight |
234.58 g/mol |
IUPAC Name |
magnesium;prop-1-en-2-ylbenzene;phenoxide |
InChI |
InChI=1S/C9H9.C6H6O.Mg/c1-8(2)9-6-4-3-5-7-9;7-6-4-2-1-3-5-6;/h3-7H,1-2H2;1-5,7H;/q-1;;+2/p-1 |
InChI Key |
KKDQBYOARQYFQY-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C(=C)C1=CC=CC=C1.C1=CC=C(C=C1)[O-].[Mg+2] |
Origin of Product |
United States |
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